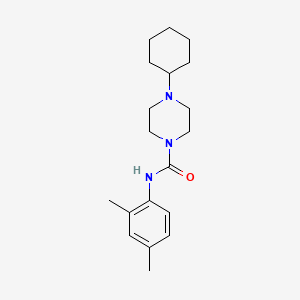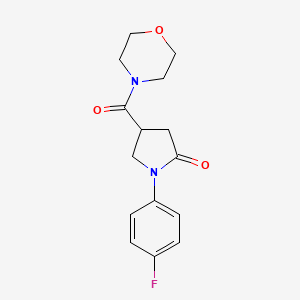![molecular formula C12H11N3OS B5337507 N'-[1-(2-thienyl)ethylidene]isonicotinohydrazide](/img/structure/B5337507.png)
N'-[1-(2-thienyl)ethylidene]isonicotinohydrazide
Übersicht
Beschreibung
N'-[1-(2-thienyl)ethylidene]isonicotinohydrazide is a useful research compound. Its molecular formula is C12H11N3OS and its molecular weight is 245.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 245.06228316 g/mol and the complexity rating of the compound is 300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
DNA-Binding and Antioxidant Activities
A study by Hao et al. (2010) synthesized (E)-N'-[1-(pyridin-2-yl)ethylidene]isonicotinohydrazide and its lanthanide(III) complexes. These were characterized for their DNA-binding properties and antioxidant activities. The complexes showed potent antioxidant activity and bound to DNA via groove binding, with varying affinities. This highlights the potential of such compounds in biomedical research, particularly in DNA-interaction studies and antioxidant applications (Hao et al., 2010).
Potentiometric and Spectral Studies
Varam and Rajkumari (2016) investigated the interaction of a similar compound, N′-[1-(2-Hydroxyphenyl)ethylidene]Isonicotinohydrazide, with various lanthanides using potentiometric and spectroscopic methods. Their study provided insights into the stability constants of the complexes formed and their thermodynamic parameters, indicating spontaneous and exothermic reactions. These findings are relevant for developing materials with specific electronic and optical properties (Varam & Rajkumari, 2016).
Metal Complex Synthesis and Antimalarial Properties
Scovill et al. (1982) reported on the synthesis of 2-acetylpyridine thiosemicarbazones and their metal complexes, exploring their antimalarial and antileukemic properties. This research is indicative of the therapeutic potential of such compounds in medicinal chemistry (Scovill et al., 1982).
Synthesis and Spectroscopic Characterization
Asiri and Khan (2010) synthesized and characterized N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine, a compound structurally related to N'-[1-(2-thienyl)ethylidene]isonicotinohydrazide. Their study focused on the synthesis process and the compound's spectral properties, contributing to the field of organic synthesis and material characterization (Asiri & Khan, 2010).
Synthesis of Metal Chelates
Maurya et al. (2003) explored the synthesis of metal chelates involving aroylhydrazones derived from isonicotinic acid hydrazide and 2-thienyl methyl ketone. They discussed the coordination behavior of these hydrazones with different metal ions, providing valuable information for the development of metal-organic frameworks and catalysis research (Maurya et al., 2003).
The studies mentioned above demonstrate the diverse applications of this compound and related compounds in areas like DNA-binding, antioxidant activities, metal complex synthesis, and potentiometric studies.
Scientific Research Applications of this compound
DNA-Binding and Antioxidant Activities
A study by Hao et al. (2010) synthesized (E)-N'-[1-(pyridin-2-yl)ethylidene]isonicotinohydrazide and its lanthanide(III) complexes. These were characterized for their DNA-binding properties and antioxidant activities. The complexes showed potent antioxidant activity and bound to DNA via groove binding, with varying affinities. This highlights the potential of such compounds in biomedical research, particularly in DNA-interaction studies and antioxidant applications (Hao et al., 2010).
Potentiometric and Spectral Studies
Varam and Rajkumari (2016) investigated the interaction of a similar compound, N′-[1-(2-Hydroxyphenyl)ethylidene]Isonicotinohydrazide, with various lanthanides using potentiometric and spectroscopic methods. Their study provided insights into the stability constants of the complexes formed and their thermodynamic parameters, indicating spontaneous and exothermic reactions. These findings are relevant for developing materials with specific electronic and optical properties (Varam & Rajkumari, 2016).
Metal Complex Synthesis and Antimalarial Properties
Scovill et al. (1982) reported on the synthesis of 2-acetylpyridine thiosemicarbazones and their metal complexes, exploring their antimalarial and antileukemic properties. This research is indicative of the therapeutic potential of such compounds in medicinal chemistry (Scovill et al., 1982).
Synthesis and Spectroscopic Characterization
Asiri and Khan (2010) synthesized and characterized N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine, a compound structurally related to this compound. Their study focused on the synthesis process and the compound's spectral properties, contributing to the field of organic synthesis and material characterization (Asiri & Khan, 2010).
Synthesis of Metal Chelates
Maurya et al. (2003) explored the synthesis of metal chelates involving aroylhydrazones derived from isonicotinic acid hydrazide and 2-thienyl methyl ketone. They discussed the coordination behavior of these hydrazones with different metal ions, providing valuable information for the development of metal-organic frameworks and catalysis research (Maurya et al., 2003).
The studies mentioned above demonstrate the diverse applications of this compound and related compounds in areas likeDNA-binding, antioxidant activities, metal complex synthesis, potentiometric studies, and theoretical chemistry:
1. DNA-Binding and Antioxidant Activities
- Hao et al. (2010) synthesized (E)-N'-[1-(pyridin-2-yl)ethylidene]isonicotinohydrazide and its lanthanide(III) complexes. These complexes exhibited potent antioxidant activities and DNA-binding capabilities, with groove binding mode being suggested. The study highlights potential biomedical applications in DNA-interaction and antioxidant research (Hao et al., 2010).
2. Potentiometric and Spectral Studies
- Varam and Rajkumari (2016) studied the interactions of N′-[1-(2-hydroxyphenyl)ethylidene]Isonicotinohydrazide with various lanthanides. The findings provide insights into complex formation, stability, and photoluminescence, valuable for developing materials with specific optical properties (Varam & Rajkumari, 2016).
3. Metal Complex Synthesis and Biological Activities
- Scovill et al. (1982) explored the reaction of 2-acetylpyridine thiosemicarbazones with different metal salts, revealing a decrease in antimalarial activity but enhanced antileukemic properties upon metal coordination. This suggests potential in developing therapeutic agents (Scovill et al., 1982).
4. Synthesis and Characterization
- Asiri and Khan (2010) synthesized N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine, demonstrating the significance of structural and spectral analysis in organic synthesis and chemical characterization (Asiri & Khan, 2010).
5. Metal Chelate Synthesis and Coordination Behavior
- Maurya et al. (2003) synthesized metal chelates involving aroylhydrazones and analyzed their coordination behavior with various metal ions. This research is significant for understanding metal-organic frameworks and catalysis applications (Maurya et al., 2003).
Eigenschaften
IUPAC Name |
N-[(Z)-1-thiophen-2-ylethylideneamino]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-9(11-3-2-8-17-11)14-15-12(16)10-4-6-13-7-5-10/h2-8H,1H3,(H,15,16)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBINISUCJCXIC-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=NC=C1)/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(1H-indol-1-ylmethyl)-N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5337426.png)

![methyl 7-(4-ethoxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5337443.png)
![1-(ethylsulfonyl)-N-[1-(2-methoxyphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5337461.png)
![N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-furamide](/img/structure/B5337470.png)
![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]azepane](/img/structure/B5337473.png)
![4-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane](/img/structure/B5337475.png)
![2-{[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]methyl}-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5337491.png)
![N-[(E)-1-(3-bromophenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B5337494.png)
![N-[2-(1-methyl-4-piperidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5337501.png)
![(1-ethylpyrazol-3-yl)-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone](/img/structure/B5337513.png)
![1-({2-chloro-5-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)-4-methylpiperazine](/img/structure/B5337517.png)

![1-methyl-N-{3-[N-(2-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B5337536.png)
